Leucomalachitgrün-d6

Übersicht

Beschreibung

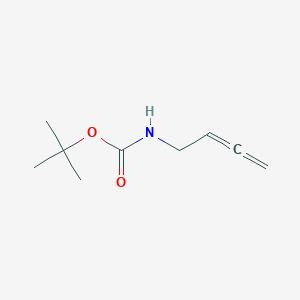

Leucomalachite Green-d6 is a stable isotope-labeled compound, specifically a deuterated form of Leucomalachite Green. It is widely used as an analytical standard in various scientific fields. The compound is characterized by the presence of six deuterium atoms, which replace six hydrogen atoms in the original Leucomalachite Green molecule. This modification enhances its utility in mass spectrometry and other analytical techniques due to the distinct mass difference introduced by the deuterium atoms .

Wissenschaftliche Forschungsanwendungen

Leucomalachite Green-d6 has a wide range of applications in scientific research:

Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of Leucomalachite Green and related compounds

Forensic Science: Employed in the presumptive detection of blood at crime scenes due to its ability to undergo colorimetric changes in the presence of blood.

Environmental Analysis: Utilized in the detection of environmental contaminants, particularly in aquatic products

Biomedical Research: Investigated for its potential effects and interactions in biological systems, including its antimicrobial properties

Wirkmechanismus

Target of Action

Leucomalachite Green-d6, also known as Bis-(4-dimethylaminophenyl)phenyl-d5-methane-d1, is a derivative antimicrobial agent . The primary targets of Leucomalachite Green-d6 are parasites, fungus, and protozoans causing infectious diseases in aquatic animals .

Mode of Action

Leucomalachite Green-d6 interacts with its targets by inhibiting their growth and reproduction, thereby exerting its antimicrobial effects . The compound’s interaction with its targets results in changes at the cellular level, disrupting the normal functioning of the target organisms .

Biochemical Pathways

Leucomalachite Green-d6 affects various biochemical pathways in the target organisms. It interferes with the metabolic processes of the target organisms, leading to their death . The downstream effects of this interference include the disruption of the target organism’s life cycle and the prevention of the spread of infectious diseases in aquatic animals .

Pharmacokinetics

It is known that leucomalachite green-d6 can accumulate in animal tissues for long periods . This accumulation suggests that the compound has good bioavailability and can effectively reach its targets .

Result of Action

The molecular and cellular effects of Leucomalachite Green-d6’s action include the inhibition of growth and reproduction in the target organisms . This inhibition disrupts the life cycle of the target organisms, preventing the spread of infectious diseases in aquatic animals .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Leucomalachite Green-d6. For example, the compound’s efficacy can be affected by the presence of other substances in the environment . Additionally, the compound’s stability can be influenced by factors such as temperature and pH . Despite these influences, Leucomalachite Green-d6 remains an effective antimicrobial agent in various environments .

Biochemische Analyse

Biochemical Properties

Leucomalachite Green-d6 plays a significant role in biochemical reactions, particularly in the detection and quantification of malachite green residues in environmental and biological samples. This compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolic transformation. The interaction with these enzymes often results in the reduction of Leucomalachite Green-d6 to its leuco form, which is less toxic and more stable .

Cellular Effects

Leucomalachite Green-d6 influences several cellular processes. In various cell types, it has been observed to affect cell signaling pathways, particularly those involved in oxidative stress responses. The compound can induce changes in gene expression related to detoxification and stress response pathways. Additionally, Leucomalachite Green-d6 impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of Leucomalachite Green-d6 involves its binding interactions with biomolecules such as DNA and proteins. This compound can intercalate into DNA, causing structural changes that affect gene expression. It also acts as an inhibitor of certain enzymes, such as acetylcholinesterase, by binding to their active sites and preventing substrate access. These interactions result in significant biochemical and physiological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Leucomalachite Green-d6 change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light and heat. Long-term studies have shown that Leucomalachite Green-d6 can have persistent effects on cellular function, including sustained changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of Leucomalachite Green-d6 vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not cause significant adverse effects. At higher doses, Leucomalachite Green-d6 can induce toxic effects, including oxidative stress, liver damage, and disruptions in metabolic processes. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

Leucomalachite Green-d6 is involved in several metabolic pathways, primarily those related to its detoxification and excretion. The compound is metabolized by cytochrome P450 enzymes, which convert it into various metabolites that are more easily excreted from the body. This metabolic transformation can affect the overall metabolic flux and levels of related metabolites, influencing the compound’s biological activity and toxicity .

Transport and Distribution

Within cells and tissues, Leucomalachite Green-d6 is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue type, blood flow, and the presence of specific transport proteins .

Subcellular Localization

Leucomalachite Green-d6 exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound is often found in the cytoplasm and nucleus, where it can interact with DNA and other nuclear proteins. Post-translational modifications and targeting signals play a role in directing Leucomalachite Green-d6 to these compartments, ensuring its proper localization and function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Leucomalachite Green-d6 involves the deuteration of Leucomalachite Green. The process typically begins with the preparation of Leucomalachite Green, which is synthesized by the condensation of benzaldehyde and dimethylaniline. The resulting product is then subjected to deuterium exchange reactions to replace the hydrogen atoms with deuterium. This is achieved using deuterated reagents under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of Leucomalachite Green-d6 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction setups to achieve efficient deuteration. The final product is purified using chromatographic techniques to ensure the desired isotopic purity and chemical integrity .

Analyse Chemischer Reaktionen

Types of Reactions: Leucomalachite Green-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its application in analytical chemistry and forensic science.

Common Reagents and Conditions:

Reduction: The compound can be reduced back to its leuco form using reducing agents like sodium borohydride.

Major Products Formed:

Oxidation: Malachite Green-d6

Reduction: Leucomalachite Green-d6

Substitution: Various substituted derivatives depending on the reagents used.

Vergleich Mit ähnlichen Verbindungen

Leucomalachite Green-d6 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Leucomalachite Green: The non-deuterated form, commonly used in similar applications but lacks the isotopic distinction

Malachite Green: The oxidized form of Leucomalachite Green, used as a dye and in various analytical applications.

Crystal Violet: Another triphenylmethane dye with similar applications but different chemical properties.

Leucomalachite Green-d6 stands out due to its enhanced stability and distinct mass, making it particularly valuable in analytical and forensic applications.

Eigenschaften

IUPAC Name |

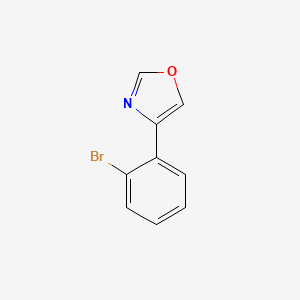

4-[deuterio-[4-(dimethylamino)phenyl]-(2,3,4,5,6-pentadeuteriophenyl)methyl]-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4/h5-17,23H,1-4H3/i5D,6D,7D,8D,9D,23D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKXBGJNNCGHIC-OOBYGUTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

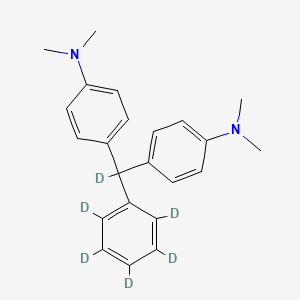

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583568 | |

| Record name | 4,4'-[(~2~H_5_)Phenyl(~2~H)methylene]bis(N,N-dimethylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173021-13-0 | |

| Record name | 4,4'-[(~2~H_5_)Phenyl(~2~H)methylene]bis(N,N-dimethylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173021-13-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydrate](/img/structure/B1591550.png)